1-[(3R)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine
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Overview
Description
1-[(3R)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine is an organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products
Preparation Methods
The synthesis of 1-[(3R)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydro-2H-pyran and benzylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids like aluminum chloride or boron trifluoride.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
1-[(3R)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups such as halides or alkyl groups. Common reagents for these reactions include alkyl halides and sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzopyran-3-one derivatives, while reduction may produce secondary amines.
Scientific Research Applications
1-[(3R)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine has a wide range of applications in scientific research:
Chemistry: In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is used in the development of new materials with unique properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interacting with specific proteins.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases. It has shown activity against certain types of cancer cells and may have applications in neurodegenerative diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(3R)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes and receptors in the body, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation.
Pathways Involved: The compound affects various signaling pathways, including those related to cell growth and apoptosis. By modulating these pathways, it can exert its therapeutic effects.
Comparison with Similar Compounds
1-[(3R)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine can be compared with other benzopyran derivatives:
Similar Compounds: Similar compounds include 1H-2-benzopyran-3-methanamine and 3,4-dihydro-2H-pyran derivatives. These compounds share structural similarities but may differ in their biological activities and applications.
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
[(3R)-3,4-dihydro-1H-isochromen-3-yl]methanamine |
InChI |
InChI=1S/C10H13NO/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10H,5-7,11H2/t10-/m1/s1 |
InChI Key |
MMZKPTNDPNDNKS-SNVBAGLBSA-N |
Isomeric SMILES |
C1[C@@H](OCC2=CC=CC=C21)CN |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CN |
Origin of Product |
United States |
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